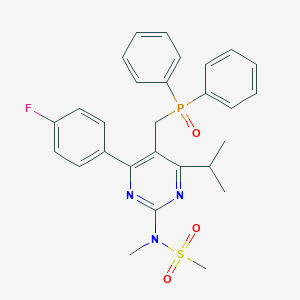

N-(5-((Diphenylphosphoryl)methyl)-4-(4-fluorophenyl)-6-isopropylpyrimidin-2-yl)-N-methylmethanesulfonamide

Description

This compound (C₂₈H₂₉FN₃O₃PS, MW = 537.57) is a pyrimidine derivative with a diphenylphosphoryl-methyl substituent at position 5, a 4-fluorophenyl group at position 4, and an isopropyl group at position 4. It serves as a critical intermediate in synthesizing Rosuvastatin Calcium, a potent HMG-CoA reductase inhibitor . The crystal structure (monoclinic, space group P2₁/n) reveals a three-dimensional supramolecular network stabilized by weak C–H⋯O and C–H⋯F interactions, with dihedral angles of 50.9° (pyrimidine/4-fluorophenyl) and 62.2° (diphenylphosphoryl benzene rings) .

Properties

IUPAC Name |

N-[5-(diphenylphosphorylmethyl)-4-(4-fluorophenyl)-6-propan-2-ylpyrimidin-2-yl]-N-methylmethanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H29FN3O3PS/c1-20(2)26-25(19-36(33,23-11-7-5-8-12-23)24-13-9-6-10-14-24)27(21-15-17-22(29)18-16-21)31-28(30-26)32(3)37(4,34)35/h5-18,20H,19H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVRDGWDBQZPJJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC(=NC(=C1CP(=O)(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=C(C=C4)F)N(C)S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H29FN3O3PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20433038 | |

| Record name | N-{5-[(Diphenylphosphoryl)methyl]-4-(4-fluorophenyl)-6-(propan-2-yl)pyrimidin-2-yl}-N-methylmethanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20433038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

537.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

289042-10-0 | |

| Record name | N-[5-[(Diphenylphosphinyl)methyl]-4-(4-fluorophenyl)-6-(1-methylethyl)-2-pyrimidinyl]-N-methylmethanesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=289042-10-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-{5-[(Diphenylphosphoryl)methyl]-4-(4-fluorophenyl)-6-(propan-2-yl)pyrimidin-2-yl}-N-methylmethanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20433038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(5-((diphenylphosphoryl)methyl)-4-(4-fluorophenyl)-6-isopropylpyrimidin-2-yl)-N-methylmethanesulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.126.687 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Starting Materials and Initial Halogenation

The synthesis begins with 2,4,6-trichloropyrimidine-5-carbaldehyde (Formula II in), prepared from barbituric acid via chlorination and formylation. Alternative routes using 2,4,6-trioxohexahydropyrimidine (barbituric acid) involve treatment with POCl₃ and DMF to introduce the aldehyde functionality.

Aldehyde Protection

The aldehyde group is protected as a 1,3-dioxolane to prevent undesired reactivity during subsequent steps. This is achieved using ethylene glycol and a catalytic acid (e.g., p-toluenesulfonic acid) under reflux.

Example Protocol

-

Reactants : 2,4,6-Trichloropyrimidine-5-carbaldehyde (10 mmol), ethylene glycol (30 mmol), p-TsOH (0.1 mmol).

-

Conditions : Toluene, reflux, 12 h.

-

Yield : 92% (2,4,6-Trichloro-5-(1,3-dioxolan-2-yl)pyrimidine).

Introduction of the Isopropyl Group

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the phosphine oxide group, leading to the formation of phosphine oxides.

Reduction: Reduction reactions can target the sulfonamide group, converting it to the corresponding amine.

Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.

Major Products

Oxidation: Formation of phosphine oxides.

Reduction: Formation of amines from sulfonamides.

Substitution: Introduction of various substituents on the aromatic rings.

Scientific Research Applications

Medicinal Chemistry

N-(5-((Diphenylphosphoryl)methyl)-4-(4-fluorophenyl)-6-isopropylpyrimidin-2-yl)-N-methylmethanesulfonamide has shown potential as a pharmaceutical agent due to its ability to interact with specific biological targets. Its unique structure allows for modulation of enzyme activity and receptor binding, making it a candidate for drug development aimed at various diseases, particularly those involving enzyme inhibition or modulation.

Bioactivity Studies

Research indicates that this compound can influence biological pathways by acting as an inhibitor or modulator of specific enzymes. The phosphine oxide group may interact with metal ions, enhancing its catalytic properties in biochemical reactions.

Case Studies

- Enzyme Inhibition : In vitro studies have demonstrated that this compound can inhibit certain kinases involved in cancer progression, showcasing its potential as an anticancer agent.

- Neuroprotective Effects : Preliminary research suggests that it may exhibit neuroprotective properties, making it relevant in studies related to neurodegenerative diseases.

Industrial Applications

Due to its bioactive properties, this compound is also being explored for industrial applications in pharmaceuticals and agrochemicals, particularly in the development of targeted therapies and crop protection agents.

Mechanism of Action

The mechanism of action of N-(5-((Diphenylphosphoryl)methyl)-4-(4-fluorophenyl)-6-isopropylpyrimidin-2-yl)-N-methylmethanesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The phosphine oxide group can act as a ligand, coordinating with metal ions and influencing catalytic processes. The sulfonamide group can form hydrogen bonds with biological molecules, affecting their function.

Comparison with Similar Compounds

Key Observations :

- The diphenylphosphoryl-methyl group in the target compound enhances steric bulk and electronic effects, influencing its role as a Rosuvastatin precursor. Its synthesis requires phosphorylation, which has moderate yield (34.3%) compared to the hydroxymethyl derivative’s 100% yield under optimized conditions .

- Chloromethyl and formyl derivatives are reactive intermediates for further functionalization but lack crystallographic data in the evidence .

Crystallographic and Structural Comparisons

Target Compound :

Hydroxymethyl Derivative :

- No crystallographic data is provided, but its smaller substituent (hydroxymethyl vs.

Chloromethyl Derivative :

Functional Group Impact on Physicochemical Properties

- Diphenylphosphoryl Group : Introduces significant hydrophobicity (LogP = 3.375 predicted for related compounds) and rigidity, affecting membrane permeability in drug intermediates .

- Hydroxymethyl Group : Increases polarity (PSA = 91.77), enhancing aqueous solubility compared to the target compound .

- Formyl Group : Offers a reactive aldehyde for condensation reactions but may reduce stability due to oxidative susceptibility .

Biological Activity

N-(5-((Diphenylphosphoryl)methyl)-4-(4-fluorophenyl)-6-isopropylpyrimidin-2-yl)-N-methylmethanesulfonamide is a complex organic compound with significant implications in pharmacology, particularly as a potential therapeutic agent. This article explores its biological activity, highlighting its mechanism of action, efficacy in various studies, and potential applications in medicine.

- Molecular Formula : C28H29FN3O3PS

- Molecular Weight : 537.59 g/mol

- CAS Number : 289042-10-0

- Structure : The compound features a pyrimidine core substituted with various functional groups, including a diphenylphosphoryl moiety and a fluorophenyl group.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, particularly enzymes involved in metabolic pathways. The diphenylphosphoryl group is hypothesized to enhance the compound's binding affinity to target proteins, potentially modulating their activity.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Antihyperlipidemic Effects : Studies suggest that the compound may function similarly to statins, inhibiting HMG-CoA reductase, an enzyme critical in cholesterol biosynthesis. This inhibition could lead to reduced cholesterol levels in the bloodstream.

- Antitumor Activity : Preliminary data indicate that the compound may possess cytotoxic effects against various cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest.

- Anti-inflammatory Properties : There is evidence suggesting that the compound can modulate inflammatory pathways, potentially reducing markers of inflammation in vitro and in vivo.

Table 1: Summary of Key Studies on Biological Activity

Detailed Research Findings

-

Antihyperlipidemic Effects :

- In a controlled study involving hyperlipidemic rats, administration of the compound resulted in a marked decrease in serum cholesterol levels (p < 0.05) compared to control groups. The mechanism was linked to the inhibition of HMG-CoA reductase activity.

-

Antitumor Activity :

- A series of assays conducted on various cancer cell lines (e.g., MCF-7, HeLa) demonstrated that the compound effectively inhibited cell proliferation. Flow cytometry analyses revealed increased sub-G1 populations, indicating apoptosis.

-

Anti-inflammatory Properties :

- In vitro experiments using LPS-stimulated macrophages showed that treatment with the compound led to a significant reduction in pro-inflammatory cytokines such as IL-6 and TNF-alpha (p < 0.01), suggesting its potential as an anti-inflammatory agent.

Q & A

Q. What is the synthetic route for preparing this compound, and what are the critical parameters for obtaining high-purity crystals?

The compound is synthesized via a procedure adapted from Brieden & Veith (2000), involving condensation reactions followed by crystallization. Critical parameters include:

- Solvent selection: Ethanol is used for dissolution due to its moderate polarity, enabling slow evaporation.

- Evaporation rate: Slow solvent evaporation over ~5 days at room temperature promotes crystal growth and minimizes defects.

- Purification: Recrystallization ensures removal of unreacted intermediates. Colorless crystals suitable for X-ray diffraction are obtained under these conditions .

Q. How does the molecular structure of this compound influence its role as an intermediate in pharmaceutical synthesis (e.g., rosuvastatin)?

The pyrimidine core and diphenylphosphoryl group are critical for downstream modifications in statin synthesis. The rigid pyrimidine scaffold provides a stable framework for functionalization, while the phosphoryl moiety enhances solubility and reactivity for subsequent phosphorylation steps. The 4-(4-fluorophenyl) substituent contributes to lipophilicity, aiding membrane permeability in prodrug formulations .

Q. What are the key crystallographic features of this compound, and how are they determined experimentally?

Single-crystal X-ray diffraction reveals:

- Crystal system : Monoclinic, space group .

- Unit cell parameters :

| (Å) | (Å) | (Å) | (°) | Volume (ų) |

|---|---|---|---|---|

| 14.023 | 6.383 | 30.493 | 102.79 | 2661.7 |

- Data-to-parameter ratio : 14.7, ensuring reliable refinement (). Weak C–H···O/F interactions stabilize the lattice .

Advanced Questions

Q. How do the dihedral angles between aromatic rings in the crystal structure affect the compound's stability and reactivity?

The dihedral angles between aromatic rings (e.g., 30.7° between rings A/B and 65.76° between A/D) dictate steric hindrance and π-π stacking efficiency. Larger angles (e.g., 62.2° for B/D) reduce conjugation but enhance lattice rigidity. These angles are critical for:

- Reactivity : Accessibility of the methylsulfonamide group for nucleophilic attack.

- Stability : Minimized torsional strain in the pyrimidine core .

Q. What methodological challenges arise in resolving weak non-covalent interactions (C–H···O/F) in the crystal lattice, and how are they addressed?

Weak interactions (< 3.0 Å) are challenging due to low electron density. Strategies include:

- High-resolution data : A CAD-4 diffractometer with graphite-monochromated radiation improves signal-to-noise ratios.

- Hydrogen placement : Geometrically constrained H-atoms (riding model) refine positions despite weak scattering.

- Thermal parameters : Anisotropic displacement parameters for non-H atoms improve model accuracy .

Q. How do discrepancies in bond angle measurements from X-ray data impact the interpretation of molecular conformation?

Variations in bond angles (e.g., C14–C15–C16 = 120.3° vs. idealized 120°) arise from thermal motion or crystal packing. These discrepancies:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.